Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

Methyl 2-(4-bromo-3-fluorophenyl)acetate structure
942282-41-9 structure
Nome del prodotto:Methyl 2-(4-bromo-3-fluorophenyl)acetate
Numero CAS:942282-41-9
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-(4-bromo-3-fluorophenyl)acetate
    • Methyl (4-bromo-3-fluorophenyl)acetate
    • Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
    • (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
    • DTXSID401285712
    • CS-0061878
    • DB-319747
    • GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • methyl2-(4-bromo-3-fluorophenyl)acetate
    • TS-03396
    • SB40114
    • SCHEMBL14710854
    • EN300-206404
    • AKOS025287085
    • SY274624
    • Methyl 4-Bromo-3-fluorophenylacetate
    • MFCD22418249
    • Methyl 4-bromo-3-fluorobenzeneacetate
    • 942282-41-9
    • MDL: MFCD22418249
    • Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
    • Chiave InChI: GJSFSDMLTLWFQN-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=C(F)C(Br)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 245.96917g/mol
  • Massa monoisotopica: 245.96917g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-206404-2.5g
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942282-41-9 95%
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$224.0 2023-11-13
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942282-41-9 95%
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ChemScence
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942282-41-9 99.57%
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ChemScence
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942282-41-9 95%
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Aaron
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Methyl 2-(4-bromo-3-fluorophenyl)acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  5 min, rt; overnight, 55 °C
Riferimento
Pyrazole derivatives as inhibitor compounds, compositions, and use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, rt
Riferimento
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 16 h, rt
Riferimento
Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
Riferimento
Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
Riferimento
Process fro preparation of pyridine derivative and use thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione
Riferimento
Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
Riferimento
Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; 6 h, 50 °C
Riferimento
Heterocyclic compounds as GLP-1 agonists and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; overnight, 60 °C
Riferimento
Preparation of oxabispidines for the treatment of cardiac arrhythmias
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
Riferimento
Preparation of biaryl urea derivatives useful as RORγt inhibitors
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 60 °C
Riferimento
Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  3 h, 80 °C
Riferimento
Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, reflux; cooled
1.2 Reagents: Water
Riferimento
Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ,  Dimethylformamide ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Riferimento
Phenyl acetamide based IL-17A modulators and uses thereof
, World Intellectual Property Organization, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate
A859501
Purezza:99%
Quantità:25g
Prezzo ($):566.0